molecular formula C28H20N4O4 B13451776 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

Cat. No.: B13451776
M. Wt: 476.5 g/mol
InChI Key: TYJPQTHSUBXXLQ-UHFFFAOYSA-N
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Description

6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing pyridine and ethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.

    Substitution: The pyridine rings in the compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[1,1-di(2-pyridinyl)ethyl]pyridine: Similar in structure but lacks the tetracyclic core.

    2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Contains triazole rings instead of the tetracyclic structure.

    N,N′-bis(2-pyridylethyl)pyromellitic diimide: Features pyridine rings separated by ethylene moieties.

Uniqueness

6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is unique due to its tetracyclic core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with metal ions and other molecules, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C28H20N4O4

Molecular Weight

476.5 g/mol

IUPAC Name

6,13-bis(2-pyridin-2-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C28H20N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)16-12-18-6-2-4-14-30-18)10-8-20(23(19)24)26(34)31(25)15-11-17-5-1-3-13-29-17/h1-10,13-14H,11-12,15-16H2

InChI Key

TYJPQTHSUBXXLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCC6=CC=CC=N6)C2=O

Origin of Product

United States

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